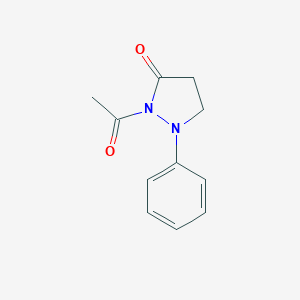

2-Acetyl-1-phenylpyrazolidin-3-one

Description

Significance of Pyrazolidinone Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of organic and medicinal chemistry, with over 85% of all physiologically active chemical compounds containing such structures. The five- and six-membered heterocyclic systems containing nitrogen, such as pyrazolidine (B1218672), are among the most researched for developing new therapeutic agents. ijpsr.com

The pyrazolidinone scaffold is a privileged structure in drug discovery and has garnered significant interest due to its presence in a wide array of biologically active compounds. acs.orgnih.gov Molecules incorporating this framework have demonstrated a broad spectrum of pharmacological activities. nih.gov The versatility of the pyrazolidinone ring allows for various substitutions, which can modulate the biological and chemical properties of the resulting derivatives. nih.gov This adaptability makes the pyrazolidinone skeleton an attractive target for synthetic chemists aiming to develop novel compounds. researchgate.netresearchgate.net Furthermore, these scaffolds serve as crucial building blocks in organic synthesis for creating more complex molecules, such as β-amino acid derivatives. researchgate.net The ongoing research into pyrazolidinone-based compounds highlights their enduring importance in the fields of medicinal chemistry, agrochemicals, and the chemical industry. researchgate.netijpsr.com

Structural Classification of 2-Acetyl-1-phenylpyrazolidin-3-one within Pyrazolidinone Derivatives

Pyrazolidinones are cyclic hydrazides of 3-hydrazinopropanoic acid. researchgate.net They can be classified based on the position of the carbonyl group and the substitution pattern on the ring nitrogen atoms. The compound this compound belongs to the 3-pyrazolidinone class, meaning the carbonyl group is at the third position of the five-membered ring.

The general structure of 3-pyrazolidinone derivatives allows for extensive functionalization, leading to a wide variety of compounds with differing characteristics. The table below illustrates a basic classification of pyrazolidinone derivatives based on their substitution patterns.

Table 1: Classification of Pyrazolidinone Derivatives

| Classification | Description | Example Compound |

|---|---|---|

| Unsubstituted | The core pyrazolidinone ring with no substituents on the nitrogen or carbon atoms. | Pyrazolidin-3-one (B1205042) |

| N-Monosubstituted | A single substituent is present on one of the ring nitrogen atoms (N1 or N2). | 1-Phenylpyrazolidin-3-one |

| N,N-Disubstituted | Substituents are present on both ring nitrogen atoms. | This compound |

| C-Substituted | One or more substituents are attached to the carbon atoms of the ring (C4 or C5). | 4,4-Dimethyl-1-phenylpyrazolidin-3-one acs.org |

Structure

3D Structure

Properties

CAS No. |

2655-46-1 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-acetyl-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C11H12N2O2/c1-9(14)13-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

GCYDZZBQYRCILB-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C(=O)CCN1C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)N1C(=O)CCN1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Acetyl 1 Phenylpyrazolidin 3 One and Its Direct Precursors

Synthetic Routes Originating from 1-Phenylpyrazolidin-3-one (Phenidone)

The most direct approach to 2-Acetyl-1-phenylpyrazolidin-3-one begins with the commercially available and widely used compound, Phenidone. This starting material provides the core 1-phenylpyrazolidin-3-one structure, which can then be functionalized at the N2 position.

Acylation Reactions Involving Halogenated Acetyl Chlorides

A key method for introducing the acetyl group at the N2 position involves the acylation of Phenidone. Acyl chlorides are highly reactive reagents suitable for this transformation. libretexts.orgchemistrystudent.com The reaction of 1-phenyl-3-pyrazolidone (Phenidone) with chloroacetyl chloride in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) yields 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one. researchgate.net This intermediate is a crucial precursor for further derivatization.

The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the secondary amine of the pyrazolidinone ring. chemistrystudent.com

Table 1: Acylation of 1-Phenylpyrazolidin-3-one

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 1-Phenylpyrazolidin-3-one (Phenidone) | Chloroacetyl chloride | Sodium Hydride | DMF | 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one | researchgate.net |

Subsequent Formation of Hydrazide Intermediates

Following the synthesis of the halogenated acetyl derivative, the formation of hydrazide intermediates can be achieved. For instance, 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one can be reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like absolute ethanol (B145695). researchgate.net This nucleophilic substitution reaction, where the hydrazine displaces the chloride, results in the formation of a hydrazide derivative. This hydrazide can then be a versatile intermediate for the synthesis of various heterocyclic systems, including 1,2-diazine and 1,2,4-triazine (B1199460) derivatives. researchgate.net

Cycloaddition Approaches Utilizing Diketene (B1670635) and Phenylhydrazones

Cycloaddition reactions offer an alternative and powerful strategy for the construction of the pyrazolidinone ring system, often allowing for the introduction of various substituents with a high degree of control.

1,3-Dipolar Cycloaddition Processes

1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings. oup.comnih.gov In the context of pyrazolidinone synthesis, azomethine imines, which can be generated from pyrazolidinones, act as 1,3-dipoles and react with various dipolarophiles. nih.govacs.orgnih.gov These reactions can be catalyzed by Lewis acids and have been shown to proceed with high stereoselectivity. rsc.org While a direct 1,3-dipolar cycloaddition leading to this compound is not explicitly detailed, the principle of using azomethine imine intermediates derived from pyrazolidinones is a well-established method for creating substituted pyrazolidinone structures. acs.orgnih.gov

Formation of 4-Acetyl-2-phenylpyrazolidin-3-one Derivatives with 5,5-Disubstitution

A notable synthetic route involves the reaction of diketene with phenylhydrazones. Diketene serves as a versatile building block in heterocyclic synthesis. arkat-usa.org Specifically, the reaction of diketene with phenylhydrazones derived from ketones leads to the formation of 5,5-disubstituted 4-acetyl-2-phenylpyrazolidin-3-ones. arkat-usa.org This reaction highlights a pathway to acetylated pyrazolidinone structures, although it results in substitution at the C4 position rather than the N2 position of the target compound. The fragmentation of these products under mass spectrometry often involves the loss of a neutral acetylketene molecule. arkat-usa.org

Table 2: Synthesis of Pyrazolidinone Derivatives from Diketene

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Diketene | Phenylhydrazones of ketones | 5,5-disubstituted 4-acetyl-2-phenylpyrazolidin-3-ones | arkat-usa.org |

| Diketene | Phenylhydrazones of aldehydes | N-phenyl-N-acetoacetylhydrazones | arkat-usa.org |

Direct Acetylation of the Pyrazolidine (B1218672) Nitrogen Atom

The most straightforward conceptual approach to the synthesis of this compound is the direct acetylation of the N2 nitrogen of the 1-phenylpyrazolidin-3-one ring. This can be achieved using a suitable acetylating agent.

The acetylation of a pyrazolidine nitrogen has been demonstrated in the synthesis of related compounds. For example, 1-acetyl-5-hydroxy-3-methyl-2-phenyl-pyrazolidine has been synthesized, showcasing the feasibility of N-acetylation on the pyrazolidine ring. ineosopen.org The general principle involves treating the pyrazolidinone with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct. While acylation is a common method for protecting amine groups, the conditions can sometimes be harsh. researchgate.net For the specific synthesis of this compound, a carefully controlled acylation of 1-phenylpyrazolidin-3-one would be the most direct method.

Chemical Reactivity, Transformation Studies, and Derivatization Pathways of 2 Acetyl 1 Phenylpyrazolidin 3 One

Cyclization Reactions for the Construction of Fused Heterocyclic Systems

A key application of pyrazolidinone derivatives is in the construction of fused heterocyclic systems through cyclization reactions. A common synthetic strategy begins not with 2-acetyl-1-phenylpyrazolidin-3-one itself, but with a more reactive precursor, 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one. This intermediate is typically synthesized by the reaction of 1-phenyl-3-pyrazolidone with chloroacetyl chloride in the presence of a base like sodium hydride. The chloroacetyl derivative is then converted into a versatile hydrazide intermediate, 2-(2-hydrazinyl-2-oxoethyl)-1-phenylpyrazolidin-3-one, by treatment with hydrazine (B178648) hydrate (B1144303). This key hydrazide serves as a building block for various fused heterocycles.

Synthesis and Elaboration of 1,2-Diazine Derivatives

The hydrazide derivative of this compound is a pivotal intermediate for the synthesis of 1,2-diazine (pyridazine) fused systems. The cyclization of the hydrazide with various aromatic anhydrides leads to the formation of 1,2-diazine derivatives. This reaction provides a straightforward method to append a six-membered diazine ring to the pyrazolidinone core, yielding polycyclic structures.

Synthesis and Elaboration of 1,2,4-Triazine (B1199460) Derivatives

The synthesis of fused 1,2,4-triazine derivatives from the 2-(2-hydrazinyl-2-oxoethyl)-1-phenylpyrazolidin-3-one intermediate can be achieved through several pathways. One common method involves the reaction of the hydrazide with isocyanates or isothiocyanates, such as phenyl isocyanate, α-naphthylisocyanate, or phenylthioisocyanate. The resulting thiosemicarbazide (B42300) or semicarbazide (B1199961) intermediates undergo intramolecular cyclization in the presence of an alkaline medium like sodium hydroxide (B78521) to yield the 1,2,4-triazine ring system. nih.govfiveable.me

An alternative route to 1,2,4-triazine derivatives involves the reaction of the hydrazide with carbon disulfide in an alkaline ethanolic solution to produce a potassium dithiocarbazate salt. nih.gov Subsequent treatment of this salt with an excess of hydrazine hydrate promotes cyclization to form the fused 1,2,4-triazine derivative. nih.govfiveable.me

Formation of Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Analogues

The versatile hydrazide intermediate, 2-(2-hydrazinyl-2-oxoethyl)-1-phenylpyrazolidin-3-one, is also a precursor for the synthesis of various five-membered heterocyclic analogues fused to the pyrazolidinone scaffold. lcms.cz The initial step involves the condensation of the hydrazide with substituted benzaldehydes to form Schiff base derivatives. These Schiff bases are then subjected to cyclization reactions with different reagents to yield the desired heterocyclic rings. fiveable.melcms.cz

Imidazolidine-4-one Analogues: Cyclization of the Schiff bases with glycine (B1666218) results in the formation of imidazolidine-4-one derivatives. lcms.cz

Oxazolidine-4-one Analogues: Treatment of the Schiff bases with 2-chloroacetic acid leads to the corresponding oxazolidine-4-one analogues. lcms.cz

Thiazolidine-4-one Analogues: The reaction of the Schiff bases with 2-mercaptoacetic acid yields thiazolidine-4-one derivatives. fiveable.melcms.cz

| Target Heterocycle | Key Intermediate | Cyclization Reagent(s) |

|---|---|---|

| 1,2-Diazine Derivatives | 2-(2-hydrazinyl-2-oxoethyl)-1-phenylpyrazolidin-3-one | Aromatic Anhydrides |

| 1,2,4-Triazine Derivatives | Isocyanates/Isothiocyanates followed by NaOH; or CS₂/KOH followed by Hydrazine Hydrate | |

| Imidazolidine-4-one, Oxazolidine-4-one, Thiazolidine-4-one Analogues | Substituted Benzaldehydes to form Schiff bases, followed by Glycine, 2-Chloroacetic acid, or 2-Mercaptoacetic acid respectively |

Functional Group Transformations Involving the Acetyl Moiety

The acetyl moiety of this compound is a key site for functional group transformations, enabling the elaboration of the molecule into more complex structures. As highlighted in the synthesis of fused heterocyclic systems, a common and productive transformation involves the conversion of the acetyl group into a hydrazide function.

This transformation is typically carried out in a two-step sequence starting from 1-phenyl-3-pyrazolidone. The first step is an acylation reaction with chloroacetyl chloride, which introduces a chloroacetyl group at the N-2 position of the pyrazolidinone ring, yielding 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one. nih.govfiveable.mearkat-usa.orgpsu.edu

The second step is a nucleophilic substitution reaction where the chlorine atom of the chloroacetyl group is displaced by hydrazine hydrate. nih.govfiveable.mearkat-usa.orgpsu.edu This reaction proceeds readily in a solvent such as absolute ethanol (B145695) under reflux to afford 2-(2-hydrazinyl-2-oxoethyl)-1-phenylpyrazolidin-3-one. This hydrazide derivative is a stable and versatile intermediate, with the terminal -NHNH₂ group serving as a nucleophilic handle for a wide range of subsequent cyclization and derivatization reactions.

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| 1-Phenyl-3-pyrazolidone | Chloroacetyl chloride, Sodium hydride | 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one | N-Acylation |

| 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one | Hydrazine hydrate | 2-(2-hydrazinyl-2-oxoethyl)-1-phenylpyrazolidin-3-one | Nucleophilic Substitution |

Mechanistic Investigations of Fragmentation Pathways

Understanding the fragmentation pathways of this compound and its derivatives under mass spectrometry conditions is crucial for their structural characterization. Electron ionization (EI) mass spectrometry studies have provided insights into the characteristic fragmentation patterns of related acetylated pyrazolidinones.

Retrosynthetic Cleavages and Acetylketene Extrusion in Mass Spectrometry

A notable fragmentation pathway observed in the electron ionization (EI) mass spectra of 2,5,5-trisubstituted 4-acetylpyrazolidin-3-ones is characterized by retrosynthetic cleavages that result in the loss of a neutral acetylketene molecule (CH₂=C=O-C=O). arkat-usa.org This type of fragmentation is a key diagnostic tool for identifying the presence of the N-acetoacetyl moiety.

In this process, the molecular ion undergoes a rearrangement and cleavage, leading to the extrusion of the stable neutral acetylketene. The resulting fragment ion corresponds to the pyrazolidinone ring system without the acetyl group. This fragmentation pattern is a direct reflection of the inherent chemical reactivity of the N-acetyl bond and the stability of the extruded neutral molecule. The study of such fragmentation mechanisms is essential for the unambiguous identification of these and related compounds in complex mixtures and for understanding their intrinsic chemical properties in the gas phase. arkat-usa.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 1 Phenylpyrazolidin 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Acetyl-1-phenylpyrazolidin-3-one, offering precise information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In a solvent like DMSO-d6, the protons of the pyrazolidinone ring, the phenyl group, and the acetyl group would exhibit characteristic signals. For the analogous chloro-acetyl derivative, the methylene (B1212753) protons of the pyrazolidinone ring appear as triplets, and the aromatic protons show up as a multiplet in the downfield region.

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) |

| -CH₂-N (azole ring) | 2.24 | t |

| -CH₂-C=O (azole ring) | 3.47 | t |

| Ar-H (phenyl ring) | 6.54-7.85 | m |

| -CH₃ (acetyl group) | ~2.1-2.3 | s |

Note: Data is for the analogous compound 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one. The chemical shift for the acetyl group protons is an estimation based on typical values, as the original data is for a chloroacetyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Assignments

The ¹³C-NMR spectrum reveals the number and types of carbon atoms. The spectrum for the chloro-acetyl analog shows distinct signals for the aliphatic carbons of the pyrazolidinone ring, the aromatic carbons of the phenyl group, and the carbonyl carbons.

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| -CH₂-N (azole ring) | 49.13 |

| -CH₂-C=O (azole ring) | 55.72 |

| Ar-C (phenyl ring) | 113.10-152.11 |

| -C=O (amide) | 169.79 |

| -C=O (azole ring) | 175.54 |

| -CH₃ (acetyl group) | ~21-24 |

| -C=O (acetyl group) | ~170 |

Note: Data is for the analogous compound 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one. The chemical shifts for the acetyl methyl and carbonyl carbons are estimations based on typical values.

Elucidation of Tautomerism and Configurational Isomerism in Solution

Pyrazolidin-3-ones and related β-dicarbonyl compounds can exhibit various forms of tautomerism. nih.govwikipedia.orgruc.dk Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.org

For this compound, two primary types of tautomerism can be considered:

Keto-Enol Tautomerism: The acetyl group attached to the N2 position creates a β-dicarbonyl-like system (an imide). This allows for the possibility of tautomerization to an enol form, where a proton from the methyl group migrates to the acetyl carbonyl oxygen, forming a C=C double bond and a hydroxyl group. The equilibrium between the keto and enol forms is influenced by factors such as the solvent. ruc.dkunifr.ch

Amide-Iminol Tautomerism: The lactam (cyclic amide) functionality within the pyrazolidinone ring itself can theoretically undergo tautomerization. In this case, the proton from the C4 position could migrate to the C3-carbonyl oxygen, resulting in an iminol form with a C=N double bond inside the ring. However, for saturated pyrazolidinones, the keto form is generally predominant.

Studies on related pyrazolone (B3327878) systems show that they exist predominantly as the OH-isomer in nonpolar solvents. nih.gov The specific tautomeric equilibrium for this compound in solution would require detailed, solvent-dependent NMR studies.

Analysis of Geometrical Isomerism within the Molecular Framework

Geometrical isomerism arises from restricted rotation around a bond, which is a key feature of cyclic compounds. savemyexams.comlibretexts.org In the saturated pyrazolidinone ring, the carbon-carbon single bonds have restricted rotation, leading to the possibility of different spatial arrangements of substituents relative to the plane of the ring. libretexts.orgunacademy.com

This can result in cis and trans isomers. If the pyrazolidinone ring were to be substituted at positions other than the nitrogen atoms (e.g., at C4 and C5), the substituents could be on the same side (cis) or opposite sides (trans) of the ring. For this compound itself, the primary source of stereoisomerism would arise if the ring were puckered, creating different conformations (e.g., envelope or twist forms), which could place the N-phenyl and N-acetyl groups in different spatial relationships. However, without chiral centers on the carbon backbone of the ring, distinct and stable geometrical isomers are not typically considered for the parent compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups. Data from the analogous 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one supports this.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Description |

| C-H Aromatic | ~3068 | Aromatic C-H stretch |

| C-H Aliphatic | ~2925-2952 | Aliphatic C-H stretch |

| C=O (azole ring) | ~1755 | Carbonyl stretch of the cyclic amide (lactam) |

| C=O (amide/acetyl) | ~1712 | Carbonyl stretch of the N-acetyl group |

| C=C Aromatic | ~1598 | Aromatic ring skeletal vibrations |

Note: Data is for the analogous compound 2-(2-chloroacetyl)-1-phenylpyrazolidin-3-one. The presence of two distinct carbonyl stretching bands is a key feature, confirming the two different C=O environments (the ring lactam and the exocyclic acetyl group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₂N₂O₂), the exact molecular weight is 204.2256 g/mol . Therefore, the molecular ion peak [M]⁺ in a high-resolution mass spectrum would be expected at m/z 204.23.

The fragmentation of the molecular ion under electron ionization (EI) conditions can provide structural clues. Based on the analysis of related pyrazolidinones, characteristic fragmentation pathways could include:

Cleavage of the acetyl group, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).

Fission of the pyrazolidinone ring itself. Studies on similar compounds show that cleavage at the N1-C5 and C3-C4 bonds is a common fragmentation path.

Loss of the phenyl group or fragments related to the phenyl ring.

A detailed analysis of the mass spectrum would be required to confirm the specific fragmentation pathways for this compound.

X-ray Crystallography and Solid-State Structural Analysis

The crystal system and space group describe the symmetry of the crystal lattice. There are seven crystal systems, such as triclinic, monoclinic, and orthorhombic, which are distinguished by the parameters of the unit cell. ucl.ac.ukucl.ac.ukcam.ac.uk The space group provides a more detailed description of the symmetry elements within the unit cell. For example, the triclinic space group P-1 is centrosymmetric and has inversion centers. ucl.ac.uk The determination of the crystal system and space group is the first step in solving a crystal structure.

For a related compound, ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate, the crystal structure was determined, providing insights into the solid-state conformation. researchgate.net

Table 3: Crystallographic Data for a Related Pyrazolidinone Derivative

Note: Data for a closely related compound is presented due to the limited direct availability for this compound.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Ethyl 2-({[(4Z)-3,5-dioxo-1-phenylpyrazolidin-4-ylidene]methyl}amino)acetate | Monoclinic | P21/c | researchgate.net |

Intramolecular hydrogen bonds are formed between a hydrogen atom and a nearby electronegative atom within the same molecule. jchemrev.com These interactions can significantly influence the conformation and stability of a molecule. nih.govmdpi.com In pyrazolidinone derivatives, intramolecular hydrogen bonds can occur between a hydrogen on the pyrazolidine (B1218672) ring and a carbonyl oxygen, for example. researchgate.net The presence and geometry of these bonds can be precisely determined from X-ray crystallographic data.

Intermolecular interactions are the forces that hold molecules together in the solid state. These include hydrogen bonds (such as N—H⋯O and C—H⋯O), π-π stacking interactions between aromatic rings, and C-H···π interactions. nih.govmdpi.comresearchgate.netlibretexts.org The analysis of these interactions is crucial for understanding the packing of molecules in a crystal and can influence physical properties such as melting point and solubility. researchgate.net In the crystal structure of related compounds, various intermolecular hydrogen bonds and π-π stacking interactions have been observed to play a significant role in building the three-dimensional supramolecular architecture. researchgate.netnih.gov For instance, in one case, pairwise N—H⋯O hydrogen bonds form inversion dimers, which are further linked by C—H⋯O hydrogen bonds to form layers. researchgate.net

Computational and Theoretical Investigations of 2 Acetyl 1 Phenylpyrazolidin 3 One

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein or other macromolecular target.

Prediction and Assessment of Binding Affinities with Biological Macromolecules

No studies reporting the specific binding affinities of 2-Acetyl-1-phenylpyrazolidin-3-one with any biological macromolecules were found in the public domain. Such an investigation would be a crucial first step in identifying potential pharmacological targets and understanding the compound's mechanism of action at a molecular level. This type of study would typically generate data such as binding energy (often in kcal/mol) and inhibition constants (Ki), which quantify the strength of the interaction.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The spatial distribution and energies of these orbitals for this compound have not been reported.

Determination of Energy Gaps

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Without specific DFT calculations for this compound, this value remains undetermined.

Mapping of Molecular Electrostatic Potential (MEP) for Charge Density Distributions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a molecule will interact with other molecules, including biological receptors. No MEP maps for this compound are currently available in the scientific literature.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its chemical structure. It compares the structure of the input molecule with a large database of known biologically active substances.

A PASS analysis for this compound would generate a list of potential biological activities, each with a corresponding probability score (Pa for probable activity and Pi for probable inactivity). This could guide experimental studies by suggesting potential therapeutic applications or toxicological effects. To date, no such predictive analysis for this specific compound has been published.

Advanced Mechanistic Theoretical Studies of Chemical Processes

Computational and theoretical chemistry have become indispensable tools for elucidating the complex mechanisms of chemical reactions involving heterocyclic compounds. While specific advanced mechanistic theoretical studies focused exclusively on this compound are not extensively documented in publicly available literature, a wealth of computational research on closely related pyrazolidinone and pyrazolone (B3327878) systems provides a robust framework for understanding its chemical behavior. These studies, employing methodologies such as Density Functional Theory (DFT), offer deep insights into reaction pathways, transition states, and the electronic factors governing selectivity.

Theoretical investigations into the reactivity of the pyrazolidinone core often explore acylation, cycloaddition, and C-H functionalization reactions. For instance, DFT has been used to model the acylation mechanisms of similar heterocyclic compounds, revealing the energetics of acyl transfer, which is a fundamental process for the formation of amide bonds. researchgate.net Such studies typically identify a two-step process involving an initial acylation followed by a proton transfer, with the former being the rate-determining step. researchgate.net The electronic nature of substituents on the phenyl ring and the acyl group are shown to have a linear relationship with the reaction kinetics, a principle that would directly apply to the acetyl group in this compound. researchgate.net

Furthermore, the influence of catalysts and reaction conditions on the chemical processes of pyrazolidinone derivatives has been a significant area of theoretical exploration. DFT calculations have been instrumental in understanding catalyst-controlled chemoselectivity in reactions involving pyrazolidinone-containing molecules. acs.org These studies analyze how different catalysts, such as those based on dirhodium, can steer a reaction towards specific products by altering the electronic properties and steric environment of the reaction intermediates. acs.org For example, the steric hindrance between a carbonyl group and the pyrazolidinone ring can create a high energy barrier for certain reaction pathways, thereby favoring others. acs.org

A notable area of research involves the C–H functionalization of the pyrazolidinone precursor, 1-phenyl-3-pyrazolidone (phenidone). Recent studies have combined experimental work with DFT calculations to investigate the Rh(III)-catalyzed regioselective C–H functionalization of phenidone. rsc.org These theoretical models have been crucial in clarifying switchable and chemoselective reaction pathways, which can be modulated by solvent and additives. rsc.org The mechanism often involves ortho-C–H bond cleavage on the phenyl group, followed by a cascade of reactions including ring-opening of the pyrazolidinone and formation of new heterocyclic systems like indoles. rsc.org

Another important class of reactions involving pyrazolidinone derivatives is the 1,3-dipolar cycloaddition. DFT studies have been performed on the cycloaddition of benzonitrile (B105546) oxides with acryloylpyrazolidinones, which bear a structural resemblance to the acetylated compound of interest. research-nexus.net These calculations reveal an asynchronous concerted mechanism. A key finding from these theoretical models is that steric repulsion between the phenyl group of the benzonitrile oxide and the pyrazolidinone moiety dictates the regioselectivity of the reaction. research-nexus.net The introduction of a bulky magnesium-acryloylpyrazolidinone complex was found to amplify this steric effect, thereby enhancing both regio- and stereoselectivity without fundamentally altering the reaction mechanism. research-nexus.net This highlights the power of computational methods in predicting and explaining the stereochemical outcomes of complex reactions.

The following tables summarize representative theoretical data from studies on related pyrazolidinone systems, illustrating the types of quantitative findings that such computational investigations can provide.

Table 1: Calculated Kinetic Parameters for Acylation Reactions of Pyrazolone Derivatives

This table, adapted from computational studies on related acylation reactions, illustrates how theoretical calculations can quantify the energy barriers for different reaction pathways.

| Reactant System | Computational Method | Rate-Limiting Step | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| Polyamines with 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-one | M06-2X/6-311+G(d,p) with SMD (dichloromethane) | Acylation | Varies with amine structure |

| Acryloylpyrazolidinone + Benzonitrile Oxide | DFT (unspecified) | Cycloaddition | Not explicitly stated, focus on selectivity |

Data is illustrative and based on findings from related systems. researchgate.netresearch-nexus.net

Table 2: Influence of Substituents on Reaction Barriers in Pyrazolone Acylation

This table demonstrates the predictive power of DFT in assessing how electronic effects of substituents influence the energy barriers of a reaction, a concept directly applicable to derivatives of this compound.

| Substituent on Phenyl Group (para-position) | Electronegativity Effect | Predicted Influence on Acylation Barrier |

| Electron-donating group (e.g., -OCH3) | Increases electron density | May increase reaction barrier |

| Electron-withdrawing group (e.g., -NO2) | Decreases electron density | May decrease reaction barrier |

This table represents a qualitative summary based on the linear relationships found in DFT studies of related pyrazolone systems. researchgate.net

Applications in Chemical Synthesis and Mechanistic Biological Studies

Role as Advanced Synthetic Intermediates

The unique structural features of 2-Acetyl-1-phenylpyrazolidin-3-one make it a valuable precursor in various synthetic applications. The presence of both a reactive acetyl group and a heterocyclic ring system allows for its use as a building block in the creation of more complex chemical entities.

While direct documentation for the use of this compound in dye synthesis is specific, the broader class of pyrazolone (B3327878) and pyrazolidinone derivatives is well-established in the colorant industry. These compounds function as "coupling components" in the synthesis of azo dyes. The general process, known as azo coupling, involves the reaction of a diazonium salt with an electron-rich molecule, the coupling agent, to form an azo compound (R-N=N-R'), which is characterized by the presence of the azo group (-N=N-). nih.govwikipedia.org This azo group acts as a chromophore and is responsible for the color of the dye.

The synthesis of azo dyes is a two-step process:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (like sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. nih.govunb.cacuhk.edu.hk

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with a coupling component, such as a phenol, an aniline, or a heterocyclic compound like a pyrazolidinone. nih.govwikipedia.org The pyrazolidinone ring, with its active methylene (B1212753) group adjacent to the carbonyl, can serve as the nucleophilic coupling site.

The final color of the azo dye is dependent on the specific chemical structures of both the diazonium salt and the coupling component. cuhk.edu.hk By modifying these precursors, a wide spectrum of colors can be achieved. Pyrazolone-based azo dyes are known for their bright hues and are used in various applications, including textiles and pigments.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. pageplace.de Pyrazolidinone derivatives like this compound are valuable as starting materials or intermediates for constructing more elaborate heterocyclic systems. The reactivity of the pyrazolidinone ring allows it to undergo various chemical transformations, leading to the formation of fused or linked ring systems. These complex heterocycles are often scaffolds for pharmacologically active molecules. google.comscispace.com

The synthesis of these systems can involve reactions that open the pyran-2-one ring (a related heterocyclic system) with various nucleophiles, leading to a variety of other heterocyclic structures. scispace.com Similarly, the pyrazolidinone ring can be modified or used as a scaffold to build upon, creating molecules with diverse biological and physical properties. For example, acetone (B3395972) phenylhydrazone can react with diketene (B1670635) to produce a substituted pyrazolidin-3-one (B1205042) derivative, demonstrating a pathway to these heterocyclic building blocks. jbiochemtech.com

Contributions to Photographic Chemistry (Derived from Phenidone applications)

The contributions of this compound to photographic chemistry are inferred from its parent compound, 1-phenyl-3-pyrazolidinone, widely known by the trade name Phenidone. ijirset.com Phenidone is a potent photographic developing agent, first prepared in 1890, with its developing properties discovered in 1940.

A photographic developer is a reducing agent that converts silver halide crystals, which have been exposed to light, into metallic silver, forming the visible image. nih.gov Phenidone is significantly more powerful than many other developing agents, such as Metol, and can be used in lower concentrations. It is often used in combination with hydroquinone (B1673460) in black-and-white photography, a synergistic combination known as superadditivity, where the combined developing action is greater than the sum of the individual agents. ijirset.com

The developing process is sensitive to pH and is typically stopped by an acidic solution. The key components of a typical developer solution include:

Developing agent(s): (e.g., Phenidone, hydroquinone) to reduce the silver halide. ijirset.com

Accelerator: An alkaline substance (e.g., sodium carbonate, borax) to create the necessary pH for the developing agent to function effectively. ijirset.com

Preservative: (e.g., sodium sulfite) to prevent oxidation of the developing agent. ijirset.com

Restrainer: (e.g., potassium bromide) to prevent the unexposed silver halide from being developed (chemical fog). ijirset.com

The acetylation of Phenidone to form this compound modifies its chemical properties, which could potentially alter its developing characteristics, such as its activity, solubility, or stability in developer solutions.

Mechanistic Investigations of Bioactivity

Derivatives of this compound have emerged as important tools in the study of cellular responses to low oxygen levels (hypoxia).

Hypoxia-inducible factor (HIF) is a crucial transcription factor that plays a central role in how cells adapt to and survive in low-oxygen conditions. Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is rapidly broken down. This degradation is initiated by a family of enzymes called prolyl hydroxylase domain proteins (PHDs). wikipedia.org However, under hypoxic conditions, the PHD enzymes are inhibited, leading to the stabilization of HIF-α. The stabilized HIF-α then moves to the nucleus, where it activates genes involved in processes like red blood cell production (erythropoiesis) and blood vessel formation (angiogenesis).

A derivative of this compound, identified as 5-(1-acetyl-5-phenylpyrazolidin-3-ylidene)-1,3-dimethylbarbituric acid (PyrzA) , has been discovered as a novel activator of HIF. wikipedia.orgcuhk.edu.hk This compound was identified through high-throughput screening of over 10,000 compounds. wikipedia.org

Mechanism of Action:

Unlike many other HIF activators that mimic 2-oxoglutarate (a co-factor for PHD enzymes), PyrzA does not possess a 2-oxoglutarate scaffold. wikipedia.orgcuhk.edu.hk Research has shown that PyrzA stabilizes both HIF-1α and HIF-2α in a dose-dependent manner. It achieves this by inhibiting the PHD enzymes, which in turn decreases the prolyl hydroxylation of HIF-α, preventing its degradation. wikipedia.orgcuhk.edu.hk These findings indicate that PyrzA and its derivatives activate HIF through a novel mechanism, making them valuable chemical probes for studying the HIF pathway and potential candidates for therapeutic development in diseases related to ischemia, such as stroke and chronic kidney disease. wikipedia.org

Research Findings on PyrzA, a Derivative of this compound:

| Finding | Description | Reference |

| HIF Stabilization | PyrzA was shown to stabilize both HIF-1α and HIF-2α proteins in various human cell lines (SKN-BE-2(c), HeLa, Hep3B) under normal oxygen conditions. | wikipedia.orgcuhk.edu.hk |

| Target Gene Upregulation | The compound effectively upregulated the expression of HIF target genes, including those for erythropoietin (EPO) and vascular endothelial growth factor (VEGF). | wikipedia.orgcuhk.edu.hk |

| PHD Inhibition | PyrzA was found to decrease the prolyl hydroxylation of HIF-1α, suggesting it acts by inhibiting the prolyl hydroxylase domain (PHD) enzymes. | wikipedia.orgcuhk.edu.hk |

| Novel Scaffold | A key feature of PyrzA is that it activates HIF without containing the 2-oxoglutarate scaffold common to many other PHD inhibitors. | wikipedia.org |

| Improved Derivatives | Further research has focused on synthesizing derivatives of PyrzA with improved properties, such as higher lipophilicity, which has been shown to enhance HIF activation efficacy at lower concentrations compared to existing activators like Roxadustat. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.